molecular formula C4H9BrClN B2510279 1-(1-Bromocyclopropyl)methanamine hydrochloride CAS No. 2413870-45-6

1-(1-Bromocyclopropyl)methanamine hydrochloride

Cat. No.: B2510279
CAS No.: 2413870-45-6
M. Wt: 186.48
InChI Key: GVHUQXUEDCFNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H9BrClN and a molecular weight of 186.48 g/mol . It is a white to off-white powder that is typically used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromocyclopropyl group attached to a methanamine moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves several steps. One common method includes the bromination of cyclopropylmethanamine. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the cyclopropyl ring. The resulting bromocyclopropylmethanamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Bromocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Bromocyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine groups.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves its interaction with biological molecules. The bromocyclopropyl group can undergo substitution reactions with nucleophiles in biological systems, leading to the formation of new compounds. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding .

Comparison with Similar Compounds

1-(1-Bromocyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromocyclopropyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

1-(1-Bromocyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H9BrClN and a molecular weight of approximately 200.48 g/mol. Its structure features a cyclopropyl group, which is known for its strain and reactivity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of enzyme activity or receptor binding, which can lead to various physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration.
  • Neurochemical Effects : The compound may influence neurotransmitter systems, which could have implications for neuropharmacology.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Benchchem Research Investigated for antimicrobial and anticancer properties; potential as a lead compound in drug discovery.
UC Santa Barbara Dissertation Explored as a building block for synthesizing cyclopropane derivatives with biological relevance.
Bangor University Study Discussed the synthesis of cyclopropane-containing compounds and their biological implications, highlighting the importance of such compounds in medicinal chemistry.

Applications in Drug Discovery

The unique properties of this compound make it a candidate for further investigation in drug development:

  • Lead Compound Development : Its structure allows for modifications that can enhance efficacy and selectivity against specific targets.
  • Synthetic Intermediate : It serves as a building block for synthesizing more complex molecules with desired biological activities.

Properties

IUPAC Name

(1-bromocyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOYGAEFPZGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.